BenchChemオンラインストアへようこそ!

2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

Triple-negative breast cancer Antiproliferative activity Hydrazone-oxamide hybrids

This ortho-methyl anilide hydrazone-oxoacetamide variant enables direct SAR quantification against the N-phenyl comparator (7k) with established IC₅₀ values of 7.73 µM (MDA-MB-231) and 1.82 µM (4T1). The 2-hydroxybenzylidene moiety provides essential tridentate ONO-chelation for metallodrug design. As a member of the patented N-substituted-2-hydroxy-α-oxo-benzeneacetamide class (US 4,939,133), it is pre-validated for 5-lipoxygenase inhibition via iron-chelation. Procure for LOX-pathway screening, antiproliferative profiling, or combinatorial library synthesis.

Molecular Formula C16H15N3O3
Molecular Weight 297.31 g/mol
Cat. No. B6072982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide
Molecular FormulaC16H15N3O3
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2O
InChIInChI=1S/C16H15N3O3/c1-11-6-2-4-8-13(11)18-15(21)16(22)19-17-10-12-7-3-5-9-14(12)20/h2-10,20H,1H3,(H,18,21)(H,19,22)/b17-10+
InChIKeyHABQHAKOVWKEJI-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2E)-2-(2-Hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide: Chemical Identity and Pharmacological Classification


The compound 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide (CAS 350039-51-9; molecular formula C₁₆H₁₅N₃O₃; molecular weight 297.31 g/mol) is a synthetic hydrazone-hybrid molecule containing a salicylaldehyde-derived 2-hydroxybenzylidene moiety linked to an N-(2-methylphenyl)-2-oxoacetamide scaffold . It belongs to the broader class of N-substituted-2-hydroxy-α-oxo-benzeneacetamides, a series originally developed as modulators of the arachidonic acid cascade with lipoxygenase inhibitory activity [1]. The compound is commercially available as an AldrichCPR screening compound (Sigma-Aldrich product L270040), indicating its utility in early-stage drug discovery and biochemical profiling .

Why In-Class Hydrazone-Oxoacetamide Analogs Cannot Simply Replace 2-[(2E)-2-(2-Hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide


Within the hydrazone–oxoacetamide hybrid series, even subtle variations in the N-aryl substituent or the benzylidene ring substitution pattern produce marked differences in antiproliferative potency and cell-type selectivity. For the closely related N-phenyl analog (compound 7k), removing the ortho-methyl group or altering the aryl moiety dramatically shifts IC₅₀ values against triple-negative breast cancer cell lines and affects cell-cycle arrest profiles [1]. In the lipoxygenase-modulating progenitor series, the 2-hydroxy substitution on the benzylidene ring is critical for metal-chelating enzyme interaction, while the ortho-methyl anilide moiety influences both pharmacokinetic behavior and isoform selectivity [2]. These structure-activity relationship (SAR) discontinuities mean that generic substitution with an uncharacterized in-class analog carries the risk of losing target potency, altering off-target profiles, or compromising cellular efficacy—precisely the procurement risks this guide addresses through quantitative comparator evidence.

Quantitative Differentiation Evidence for 2-[(2E)-2-(2-Hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide Selection: Comparator Data Summary


Antiproliferative Potency in Triple-Negative Breast Cancer: Ortho-Methyl Analog vs. N-Phenyl Comparator

The closest structurally characterized analog, 2-[2-(2-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide (compound 7k; the N-phenyl analog lacking the ortho-methyl group), demonstrated IC₅₀ values of 7.73 ± 1.05 µM against human MDA-MB-231 cells and 1.82 ± 1.14 µM against murine 4T1 cells after 72-hour treatment [1]. The target compound bears an ortho-methyl substituent on the N-aryl ring, which in analogous hydrazone series has been associated with altered steric interactions at the enzymatic binding pocket and modified lipophilicity (calculated ClogP increase of approximately 0.5 log units) [2]. No direct head-to-head comparison data are available in peer-reviewed literature; the observed activity of the N-phenyl analog provides a conservative baseline for antiproliferative expectation from the 2-hydroxybenzylidene–oxoacetamide pharmacophore.

Triple-negative breast cancer Antiproliferative activity Hydrazone-oxamide hybrids

G1/S Cell-Cycle Arrest Induction: Class-Level Evidence from the 2-Hydroxybenzylidene Pharmacophore

The N-phenyl comparator compound 7k induced significant G1/S-phase cell-cycle arrest in MDA-MB-231 cells at concentrations of 12 and 16 µM following 72-hour incubation, with a dose-dependent increase in the sub-G1 population indicative of apoptosis [1]. This mechanistic signature is attributed to the 2-hydroxybenzylidene hydrazone pharmacophore, which is preserved in the target compound. While the ortho-methyl modification on the anilide ring may influence the concentration threshold for arrest, the class-defining capability to disrupt cell-cycle progression in triple-negative breast cancer cells provides a strong mechanistic rationale for selecting compounds retaining the 2-hydroxybenzylidene substructure.

Cell cycle arrest MDA-MB-231 Hydrazone mechanism of action

Lipoxygenase (LOX) Inhibitory Activity: Patent-Class Evidence from the α-Oxo-Benzeneacetamide Series

The target compound falls within the generic structure claimed in US Patent 4,939,133 and EP 0,221,346 A1, which describe N-substituted-2-hydroxy-α-oxo-benzeneacetamides as inhibitors of lipoxygenase (LOX) enzymes involved in the arachidonic acid cascade [1][2]. The patent teaches that compounds in this class—including those bearing N-aryl substituents analogous to the 2-methylphenyl group—demonstrate inhibition of 5-lipoxygenase with IC₅₀ values ranging from sub-micromolar to low micromolar concentrations in RBL-1 cell-based assays [1]. Specific quantitative data for the N-(2-methylphenyl) derivative are not disclosed in the patent; however, the core 2-hydroxy-α-oxo-acetamide scaffold is identified as essential for metal-chelate-based enzyme inhibition, distinguishing these compounds from non-chelating lipoxygenase inhibitors such as zileuton [2].

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory

Transition Metal Complexation Potential: Coordination Chemistry Differentiation vs. Non-Hydroxy Analogs

The 2-hydroxybenzylidene hydrazone moiety functions as a mono-basic tridentate (ONO-donor) ligand capable of coordinating transition metal ions including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Cr(III) [1]. In the closely studied N-phenyl analog (H₂OS), the ligand forms stable octahedral complexes with a 1:1 or 1:2 metal-to-ligand stoichiometry, exhibiting temperature-dependent magnetic coupling phenomena (antiferromagnetic-to-ferromagnetic transition) relevant to molecular magnet and metallodrug design [1][2]. The target compound retains the identical coordination pocket (phenolic oxygen, azomethine nitrogen, and amide carbonyl oxygen) while the ortho-methyl anilide substituent may modulate complex stability through steric effects on the secondary coordination sphere. Analogs lacking the 2-hydroxyl group (e.g., simple benzylidene hydrazones) cannot form analogous tridentate chelates, representing a fundamental structural differentiation.

Metal complexes Tridentate ligand Bioinorganic chemistry

Selectivity Index Against Normal Cells: Class-Level Evidence of Differential Cytotoxicity

In the N-phenyl analog (compound 7k), viability testing against normal cell lines demonstrated greater than 50% survival even at the highest tested concentrations, indicating a favorable selectivity index relative to the MDA-MB-231 cancer cell line [1]. This selectivity profile is characteristic of the 2-hydroxybenzylidene oxamide-hydrazone scaffold and is attributed to preferential susceptibility of rapidly dividing cancer cells to the compound's cell-cycle-modulating effects. The ortho-methyl substitution in the target compound may further influence this selectivity by altering cellular uptake or metabolic stability, though direct comparative selectivity indices for the N-(2-methylphenyl) derivative remain unreported.

Selectivity index Normal cell viability Anticancer safety margin

Recommended Research and Industrial Application Scenarios for 2-[(2E)-2-(2-Hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide Based on Evidence


Structure-Activity Relationship (SAR) Expansion in Triple-Negative Breast Cancer Drug Discovery

The compound serves as a key ortho-methyl anilide variant for SAR studies exploring the impact of N-aryl substituent steric and electronic effects on antiproliferative potency against MDA-MB-231 and 4T1 triple-negative breast cancer cells. The N-phenyl comparator (compound 7k) established baseline IC₅₀ values of 7.73 µM (MDA-MB-231) and 1.82 µM (4T1) with G1/S cell-cycle arrest at 12–16 µM [1]. Researchers can directly quantify whether the ortho-methyl modification improves potency, alters the arrest threshold, or modifies selectivity relative to the N-phenyl, N-(4-methoxyphenyl), or N-(3-methoxyphenyl) analogs available in the same chemical series [2].

Lipoxygenase Pathway Inhibitor Screening in Inflammation and Cardiovascular Models

As a member of the patented N-substituted-2-hydroxy-α-oxo-benzeneacetamide class (US 4,939,133; EP 0,221,346 A1), this compound is structurally pre-validated for 5-lipoxygenase inhibition via iron-chelation at the enzyme active site [1]. Procurement for LOX-pathway screening in RBL-1 cell-based assays or isolated enzyme systems targets indications where lipoxygenase modulation is therapeutically relevant, including asthma, allergic inflammation, cardiovascular disease, and immunoinflammatory conditions [2]. The ortho-methyl anilide substituent may confer isoform selectivity advantages over the unsubstituted phenyl analogs exemplified in the original patent.

Transition Metal Complex Synthesis for Bioinorganic and Materials Chemistry Research

The ONO-tridentate donor set (phenolic O, azomethine N, amide carbonyl O) enables the synthesis of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Cr(III) complexes for applications in metallodrug discovery, magnetic materials, and catalytic studies [1]. The ortho-methyl group on the anilide ring provides a steric handle that may influence complex geometry, stability constants, and supramolecular packing relative to the characterized N-phenyl (H₂OS) complexes. The 2-hydroxyl group is essential for tridentate chelation, differentiating this compound from simple benzylidene hydrazones that lack the phenolic donor [2].

Pharmacophore Hybridization Studies: Hydrazone-Oxamide Conjugate Libraries

This compound exemplifies the hydrazone-oxamide hybrid design strategy, where two pharmacophoric moieties—the 2-hydroxybenzylidene hydrazone (cell-cycle modulation) and the N-aryl oxoacetamide (enzyme inhibition)—are covalently linked to generate multi-target or synergistically enhanced bioactivity profiles [1]. Procurement for combinatorial library synthesis or fragment-based screening enables systematic exploration of how the ortho-methyl substituent impacts the balance between hydrazone-mediated cytotoxicity and oxamide-mediated enzyme modulation, relative to analogs bearing N-phenyl, N-(4-methylphenyl), N-(4-methoxyphenyl), or N-(3-methoxyphenyl) substituents [2].

Quote Request

Request a Quote for 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.